molecular formula C5H7ClN4 B2725675 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride CAS No. 2247106-76-7

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride

Cat. No.: B2725675
CAS No.: 2247106-76-7
M. Wt: 158.59
InChI Key: MWIVWUBZHLOTRB-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C5H7ClN4 and its molecular weight is 158.59. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments. Studies have shown that certain pyrazole compounds can offer significant protection against corrosion for metals like mild steel in hydrochloric acid solutions. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that reduces the rate of corrosion. The adsorption of these compounds follows the Langmuir adsorption isotherm, indicating a strong and specific interaction with the metal surface. The effectiveness of these inhibitors has been confirmed through various techniques, including gravimetric analysis, electrochemical studies, and scanning electron microscopy (Yadav et al., 2016), (Gupta et al., 2018).

Antimicrobial Activity

Pyrazole derivatives have also been synthesized and tested for their antimicrobial properties. These compounds have been found to exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The biological activity of these molecules is attributed to their ability to interact with bacterial and fungal cells, disrupting their normal functions and leading to cell death. Some of these compounds have also demonstrated cytotoxicity against cancer cells, suggesting their potential use in cancer therapy (Al-Adiwish et al., 2017), (El-ziaty et al., 2016).

Synthetic Applications

The versatility of pyrazole derivatives in organic synthesis has been widely explored. These compounds serve as key intermediates in the synthesis of a diverse range of heterocyclic compounds with potential biological activities. Through various synthetic strategies, including multicomponent reactions, these derivatives have been utilized to develop novel heterocyclic compounds that could have applications in drug discovery and development. The synthetic pathways often involve catalysis and can lead to compounds with interesting electronic and structural properties, which can be further explored for various applications (Patel, 2017), (Rahmati et al., 2013).

Mechanism of Action

Properties

IUPAC Name

5-amino-2-methylpyrazole-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c1-9-4(3-6)2-5(7)8-9;/h2H,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIVWUBZHLOTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247106-76-7
Record name 3-amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.